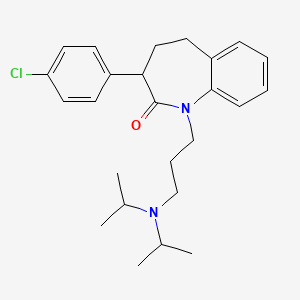![molecular formula C15H12N2O B13961050 Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]- CAS No. 502422-31-3](/img/structure/B13961050.png)
Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]-: is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds It is characterized by the presence of a pyridine ring fused with an oxazole ring, which is further substituted with a 3-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]- can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions: Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted aromatic compounds.
科学研究应用
Chemistry: Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]- is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are investigated for their biological activities and potential therapeutic applications.
Medicine: The compound is explored for its potential pharmacological properties. It is evaluated for its activity against various biological targets, including enzymes and receptors, making it a candidate for drug discovery and development.
Industry: In the industrial sector, Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]- is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.
相似化合物的比较
Pyridine, 2-[2-(3-methylphenyl)-4-thiazolyl]-: Similar structure but with a thiazole ring instead of an oxazole ring.
Pyridine, 2-[2-(3-methylphenyl)-4-imidazolyl]-: Similar structure but with an imidazole ring instead of an oxazole ring.
Pyridine, 2-[2-(3-methylphenyl)-4-pyrazolyl]-: Similar structure but with a pyrazole ring instead of an oxazole ring.
Uniqueness: Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]- is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various scientific applications.
属性
CAS 编号 |
502422-31-3 |
|---|---|
分子式 |
C15H12N2O |
分子量 |
236.27 g/mol |
IUPAC 名称 |
2-(3-methylphenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C15H12N2O/c1-11-5-4-6-12(9-11)15-17-14(10-18-15)13-7-2-3-8-16-13/h2-10H,1H3 |
InChI 键 |
MMOZNJWTGXWZAK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=NC(=CO2)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


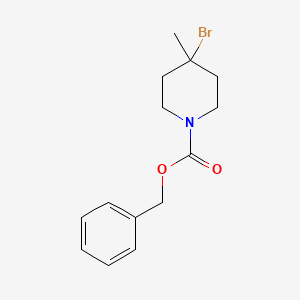
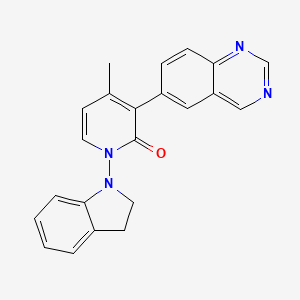
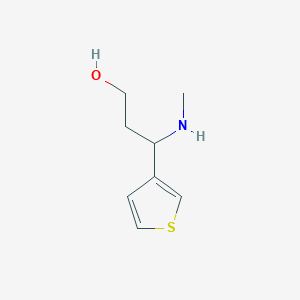
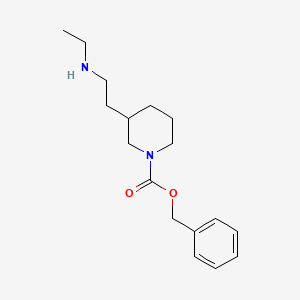
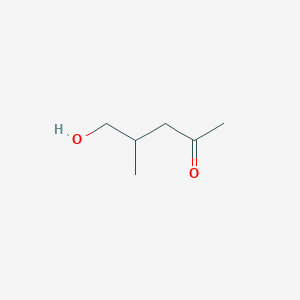
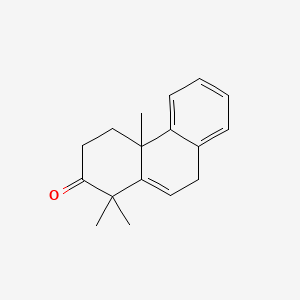
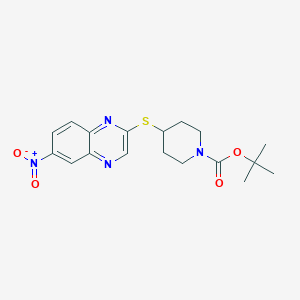

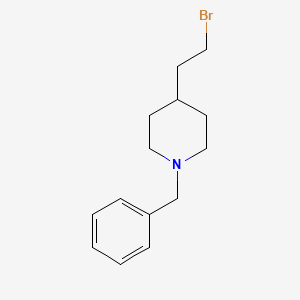
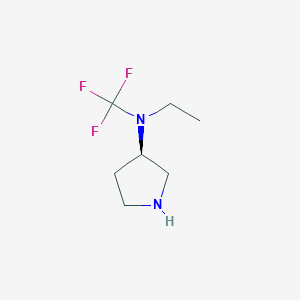
![4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one](/img/structure/B13961042.png)
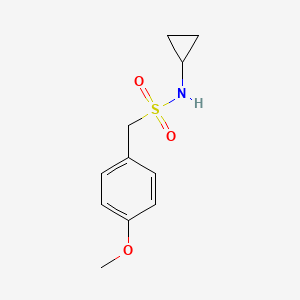
![Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate](/img/structure/B13961053.png)
